molecular formula C17H15N3O3S2 B2609105 Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 876902-20-4

Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2609105
CAS No.: 876902-20-4
M. Wt: 373.45
InChI Key: TTWJMSUFALYWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate” is a chemical compound . The compound is related to the class of organic compounds known as thienopyrimidines, which are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .

Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate and its derivatives have been utilized in the synthesis of various heterocyclic systems. This includes the preparation of fused pyrimidinones, derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and several others, showcasing the compound's versatility in creating complex organic structures (Stanovnik et al., 1990).

Antitumor Agents

  • The compound has been explored for its potential in cancer research, particularly as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for chemotherapy. Studies have synthesized derivatives of this compound as potential dual TS and DHFR inhibitors, showing significant antitumor activity and offering a new avenue for cancer treatment (Gangjee et al., 2009).

Herbicide Development

  • Beyond its potential in medical research, derivatives of this compound have been studied for their use in developing new herbicides. These studies have led to the creation of compounds with significant herbicidal activity, indicating the compound's utility in agricultural sciences as well (Tamaru et al., 1997).

Aldose Reductase Inhibition

  • Compounds derived from this compound have been evaluated for their aldose reductase inhibitory activity. This enzyme plays a role in the development of diabetic complications, making these derivatives potentially valuable for managing or preventing conditions associated with diabetes (Ogawva et al., 1993).

Properties

IUPAC Name

methyl 2-[[2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-10-7-12-15(18-9-19-16(12)25-10)24-8-14(21)20-13-6-4-3-5-11(13)17(22)23-2/h3-7,9H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJMSUFALYWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.